2-[(2-Butoxyethoxy)methoxy]ethanol

Boiling Point Thermal Stability Industrial Solvent

2-[(2-Butoxyethoxy)methoxy]ethanol (CAS 84000-93-1) is a glycol ether with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol. Its structure features a butoxyethoxy chain linked to an ethanol backbone via a methoxy bridge.

Molecular Formula C9H20O4
Molecular Weight 192.25 g/mol
CAS No. 84000-93-1
Cat. No. B12666524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Butoxyethoxy)methoxy]ethanol
CAS84000-93-1
Molecular FormulaC9H20O4
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCCCOCCOCOCCO
InChIInChI=1S/C9H20O4/c1-2-3-5-11-7-8-13-9-12-6-4-10/h10H,2-9H2,1H3
InChIKeyPTXRKKWXSRJGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Butoxyethoxy)methoxy]ethanol (CAS 84000-93-1): Chemical Identity and Structural Context


2-[(2-Butoxyethoxy)methoxy]ethanol (CAS 84000-93-1) is a glycol ether with the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol . Its structure features a butoxyethoxy chain linked to an ethanol backbone via a methoxy bridge. This compound belongs to a broader class of industrial solvents that includes its closest structural analog, 2-(2-butoxyethoxy)ethanol (DEGBE, CAS 112-34-5), which differs by the absence of the bridging -CH₂O- (methoxy) group, resulting in a lower molecular weight (C₈H₁₈O₃; MW 162.23 g/mol) [1]. This structural distinction forms the basis for differential solvent performance.

Why 2-[(2-Butoxyethoxy)methoxy]ethanol (CAS 84000-93-1) Cannot Be Directly Replaced by DEGBE


Although 2-[(2-butoxyethoxy)methoxy]ethanol and 2-(2-butoxyethoxy)ethanol (DEGBE) are both glycol ethers used as high-boiling solvents, their differing molecular architectures lead to distinct physical properties. The presence of the additional methoxy linker in CAS 84000-93-1 yields a higher boiling point, flash point, and density profile compared to DEGBE . These quantitative differences mean that substituting one for the other can alter evaporation rates, solvency, and safety characteristics in formulations. Procurement decisions must be based on the specific operational requirements that these property variations dictate [1].

Quantifiable Differentiation of 2-[(2-Butoxyethoxy)methoxy]ethanol (CAS 84000-93-1) Against Comparator Analogs


Elevated Boiling Point for Extended Processing Window vs. DEGBE

The target compound exhibits a substantially higher calculated boiling point compared to its closest industrial analog, 2-(2-butoxyethoxy)ethanol (DEGBE). This suggests a potentially lower evaporation rate and suitability for processes requiring sustained thermal stability [1].

Boiling Point Thermal Stability Industrial Solvent

Higher Flash Point Indicating Reduced Flammability Hazard vs. DEGBE

The target compound's flash point, a key safety parameter for procurement and handling, is significantly higher than that of DEGBE, indicating lower flammability risk under equivalent conditions [1].

Flash Point Safety Flammability

Density and Physical Property Profile for Formulation Application vs. DEGBE and TEGME

The density of the target compound is intermediate between DEGBE and the more hydrophilic 2-(2-methoxyethoxy)ethanol (TEGME), offering a distinct buoyancy and phase-separation profile that can influence the rheology and stability of multi-component formulations .

Density Formulation Stability Solvent Property

Solubility Inference from LogP for Enhanced Lipophilicity vs. TEGME

The theoretical LogP of the target compound suggests significantly higher lipophilicity compared to the more hydrophilic 2-(2-methoxyethoxy)ethanol (TEGME), indicating superior solvency for non-polar media and compatibility in hydrophobic systems [1].

LogP Partition Coefficient Solvent Polarity

Acute Toxicity Assessment via Class-Level Data for Dermal and Oral Routes

No direct acute toxicity data for the target compound was identified. However, regulatory assessments of its closest structural analogs, 2-(2-butoxyethoxy)ethanol and 2-(2-ethoxyethoxy)ethanol, indicate a class profile of low acute toxicity, with oral LD50 values >3,000 mg/kg in rats. This supports a comparable or potentially lower hazard classification [1][2].

Acute Toxicity LD50 Safety Profile

Recommended Application Scenarios for 2-[(2-Butoxyethoxy)methoxy]ethanol (CAS 84000-93-1) Based on Quantitative Evidence


High-Temperature Resin and Coating Coupling Solvent

Its boiling point of 267.3 °C, approximately 36 °C higher than DEGBE, positions it as a candidate for coupling solvents in resin formulations that require processing or baking above the 230 °C limit of conventional glycol ethers. This can be particularly relevant in high-solids or solvent-borne coatings where extended thermal exposure is common [1].

Specialty Ink and Pigment Dispersions Requiring Enhanced Solvency

With a density of 0.992 g/cm³ and a favorable LogP profile for non-polar solutes, the compound may function as a wetting and dispersing agent for pigment and dyestuffs in non-aqueous ink systems. Its solubility characteristics are anticipated to broaden the range of resin and binder compatibilities compared to standard diglycol ethers [1].

Industrial Cleaning Formulations with Improved Safety Profile

A flash point of 115.5 °C enhances safety during formulation and use in industrial cleaning products, especially where machinery operates at elevated temperatures. This reduces the need for explosion-proof equipment compared to DEGBE (flash point ~78–100 °C), potentially lowering facility-level compliance costs [1].

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